4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid
CAS No.: 1158604-52-4
Cat. No.: VC4815811
Molecular Formula: C12H13NO3
Molecular Weight: 219.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158604-52-4 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 |
| IUPAC Name | 4-ethoxy-1-methylindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(12(14)15)13(9)2/h4-7H,3H2,1-2H3,(H,14,15) |
| Standard InChI Key | CNVKKOFMVJAGPI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1C=C(N2C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The indole core of 4-ethoxy-1-methyl-1H-indole-2-carboxylic acid consists of a bicyclic aromatic system fused from a benzene and pyrrole ring. Substituents at key positions modulate its electronic and steric properties:
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4-Ethoxy group (): Enhances lipophilicity and influences intermolecular interactions through hydrogen bonding.
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1-Methyl group (): Provides steric hindrance, potentially affecting binding to biological targets.
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2-Carboxylic acid (): Enables salt formation, hydrogen bonding, and participation in condensation reactions .
Molecular and Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid |
| XLogP3 | ~2.8 (estimated) |
| Hydrogen Bond Donors | 1 (carboxylic acid) |
| Hydrogen Bond Acceptors | 3 (carboxylic acid, ethoxy) |
The compound’s acidity ( ~4.5 for the carboxylic acid group) and solubility profile (soluble in polar organic solvents like DMSO and methanol) make it amenable to synthetic modifications .
Applications in Scientific Research
Pharmaceutical Development
Indole derivatives are privileged structures in drug discovery due to their prevalence in natural products and bioactive molecules. 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid’s structural features suggest potential interactions with:
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Enzymes: Inhibition of cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms via π-π stacking and hydrogen bonding.
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Receptors: Modulation of serotonin or adenosine receptors implicated in neurological disorders .
Antibiotic and Antiviral Activity
Preliminary studies on structurally related indole carboxylates demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and RNA viruses (e.g., influenza A). The ethoxy group may enhance membrane permeability, while the carboxylic acid facilitates target binding .
Materials Science
The compound’s aromaticity and functional groups make it a candidate for:
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